What is the molecular weight of Dimethyl cis-1,2,3,6-tetrahydrophthalate?
What is the molecular weight of Dimethyl cis-1,2,3,6-tetrahydrophthalate?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl cis-1,2,3,6-tetrahydrophthalate is a diester with the molecular formula C₁₀H₁₄O₄. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and potential applications. The information is curated for professionals in research, and drug development.
Physicochemical Properties
The key quantitative data for Dimethyl cis-1,2,3,6-tetrahydrophthalate are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 198.22 g/mol | [1] |
| Molecular Formula | C₁₀H₁₄O₄ | [1] |
| CAS Number | 4841-84-3 | [1] |
| Appearance | Liquid | [1] |
| Density | 1.145 g/mL at 25 °C | [1] |
| Boiling Point | 141-142 °C at 20 mmHg | [1] |
| Refractive Index | n20/D 1.472 | [1] |
Synthesis and Experimental Protocols
The synthesis of Dimethyl cis-1,2,3,6-tetrahydrophthalate is typically achieved in a two-step process. The first step involves the Diels-Alder reaction of 1,3-butadiene and maleic anhydride to form cis-1,2,3,6-tetrahydrophthalic anhydride. The second step is the esterification of the anhydride with methanol.
Step 1: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride (Diels-Alder Reaction)
This cycloaddition reaction forms the cyclic anhydride precursor.
Experimental Protocol:
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Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
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Reagents: Dissolve maleic anhydride in an appropriate solvent, such as toluene or benzene.
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Reaction: Cool the solution in an ice bath. Bubble 1,3-butadiene gas through the solution or add a suitable in-situ source of 1,3-butadiene, such as 3-sulfolene, which thermally decomposes to release the diene.
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Reflux: After the addition is complete, heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath to crystallize the product.
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Purification: Collect the solid product by vacuum filtration, wash with a cold solvent (e.g., petroleum ether), and dry. The crude product can be further purified by recrystallization.
Step 2: Synthesis of Dimethyl cis-1,2,3,6-tetrahydrophthalate (Esterification)
The anhydride is then converted to the dimethyl ester.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the cis-1,2,3,6-tetrahydrophthalic anhydride in an excess of methanol.
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Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
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Reflux: Heat the reaction mixture to reflux for several hours. The reaction can be monitored by TLC or gas chromatography (GC).
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Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
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Extraction: Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Dimethyl cis-1,2,3,6-tetrahydrophthalate. Further purification can be achieved by vacuum distillation.
Analytical Data
| ¹H NMR (Estimated) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 5.7 | m | 2H | Olefinic Protons (-CH=CH-) | |
| ~ 3.7 | s | 6H | Methyl Protons (-OCH₃) | |
| ~ 3.2 | m | 2H | Allylic Protons (-CH-C=O) | |
| ~ 2.4 | m | 4H | Methylene Protons (-CH₂-) |
| ¹³C NMR (Estimated) | Chemical Shift (ppm) | Assignment |
| ~ 173 | Carbonyl Carbon (-C=O) | |
| ~ 125 | Olefinic Carbon (-CH=CH-) | |
| ~ 52 | Methyl Carbon (-OCH₃) | |
| ~ 40 | Allylic Carbon (-CH-C=O) | |
| ~ 25 | Methylene Carbon (-CH₂-) |
Note: The chemical shifts are estimations and may vary depending on the solvent and experimental conditions.
Applications and Biological Activity
Dimethyl cis-1,2,3,6-tetrahydrophthalate and its precursor have applications in chemical synthesis. The anhydride is used as a curing agent for epoxy resins and as a raw material for the production of plasticizers, alkyd resins, and unsaturated polyesters. Phthalate esters, as a class of compounds, have been investigated for various biological activities, including antimicrobial and insecticidal effects. However, there is limited specific information on the biological activity or signaling pathways directly involving Dimethyl cis-1,2,3,6-tetrahydrophthalate. Some studies on other phthalates have suggested potential interactions with pathways such as those involving glycogen synthase kinase-3β (GSK-3β).[2]
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis process of Dimethyl cis-1,2,3,6-tetrahydrophthalate.
Chemical Structure
The chemical structure of Dimethyl cis-1,2,3,6-tetrahydrophthalate is depicted below.
Potential Biological Interaction Pathway
Given the limited specific data, the following diagram illustrates a generalized potential interaction of phthalates with cellular pathways, based on broader studies of this class of compounds.
